6-(Trifluoromethoxy)-2-naphthoic acid
Overview
Description
6-(Trifluoromethoxy)-2-naphthoic acid is an organic compound that features a trifluoromethoxy group attached to a naphthalene ring This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethoxy group The trifluoromethoxy group is known for its electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)-2-naphthoic acid typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative. One common method involves the use of trifluoromethoxylation reagents. For example, the trifluoromethoxylation of naphthalene derivatives can be achieved using reagents such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation processes. These processes often require the use of specialized equipment to handle the reactive and potentially hazardous reagents involved. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols or aldehydes
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
6-(Trifluoromethoxy)-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-2-naphthoic acid is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-(Trifluoromethoxy)-2-naphthoic acid can be compared with other similar compounds that contain trifluoromethoxy groups or naphthalene derivatives:
Similar Compounds: 2-Amino-6-(trifluoromethoxy)benzoxazole, 4-(Trifluoromethoxy)aniline, and 3-(Trifluoromethoxy)benzoic acid
Uniqueness: The presence of both the trifluoromethoxy group and the naphthalene ring in this compound imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from other compounds with only one of these features.
Properties
IUPAC Name |
6-(trifluoromethoxy)naphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-10-4-3-7-5-9(11(16)17)2-1-8(7)6-10/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVXMGQJPJBRHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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